2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid
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Overview
Description
2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a thiophene ring, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Thiophene Introduction: The thiophene ring is introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as pyridine.
Final Product: The final product is obtained after purification, typically through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of 2-carboxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(thiophen-2-ylmethylamino)benzoic acid.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways: The compound can modulate pathways related to inflammation or microbial growth, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(methylsulfonyl)benzoic acid
- 2-Methoxy-5-(sulfamoyl)benzoic acid
- 2-Methoxy-5-(thiophen-2-ylmethyl)benzoic acid
Uniqueness
2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring and the sulfamoyl group makes it distinct from other similar compounds, providing unique properties for various applications.
Properties
IUPAC Name |
2-methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-19-12-5-4-10(7-11(12)13(15)16)21(17,18)14-8-9-3-2-6-20-9/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSTZPQDPTUEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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